Enhanced Lipophilicity Compared to the 4-Hydroxy Analog Improves Predicted Membrane Permeability
The target compound exhibits a computed XLogP3 of -0.4, which is 0.2 log units higher (more lipophilic) than the direct 4-hydroxypiperidine analog (CAS 1155607-95-6, XLogP3 = -0.6) [1]. This difference arises from the replacement of the hydroxyl group directly attached to the piperidine ring with a hydroxymethyl substituent, which introduces an additional methylene spacer and reduces hydrogen-bond-mediated solvation. In drug discovery, an XLogP3 shift of +0.2 log units within this chemical space is consistent with a predicted increase in passive membrane permeability, as both compounds lie near the optimal range for oral bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 4-(4-Hydroxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one: -0.6 |
| Quantified Difference | ΔXLogP3 = +0.2 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) using the standardized fragment-based algorithm [1]. |
Why This Matters
A higher XLogP3 within the drug-like range correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] PubChem. XLogP3-AA values: CID 47003370 (target) = -0.4; CID 43417275 (4-hydroxy analog) = -0.6. Computed by XLogP3 3.0. View Source
